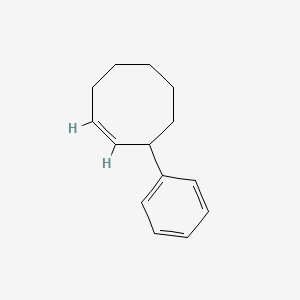
3-Phenyl-1-cyclooctene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1-cyclooctene is an organic compound with the molecular formula C14H18 It is a cycloalkene with a phenyl group attached to the third carbon of the cyclooctene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1-cyclooctene typically involves the reaction of cyclooctene with phenylmagnesium bromide (a Grignard reagent) under controlled conditions. The reaction proceeds as follows:
Formation of the Grignard Reagent: Bromobenzene reacts with magnesium in dry ether to form phenylmagnesium bromide.
Addition to Cyclooctene: The phenylmagnesium bromide is then added to cyclooctene, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenyl-1-cyclooctene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Hydrogenation can reduce the double bond in the cyclooctene ring.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of phenylcyclooctanone or phenylcyclooctanol.
Reduction: Formation of 3-Phenylcyclooctane.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
3-Phenyl-1-cyclooctene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also studied for its reactivity and stability.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of polymers and other materials through processes such as ring-opening metathesis polymerization (ROMP).
Mecanismo De Acción
The mechanism of action of 3-Phenyl-1-cyclooctene in chemical reactions involves the interaction of its double bond and phenyl group with various reagents. The phenyl group can participate in electrophilic aromatic substitution, while the double bond in the cyclooctene ring can undergo addition reactions. The specific molecular targets and pathways depend on the type of reaction and the reagents used.
Comparación Con Compuestos Similares
Cyclooctene: Lacks the phenyl group, making it less reactive in electrophilic aromatic substitution reactions.
3-Methyl-1-cyclooctene: Similar structure but with a methyl group instead of a phenyl group, leading to different reactivity and applications.
3-Ethyl-1-cyclooctene: Similar to 3-Methyl-1-cyclooctene but with an ethyl group, affecting its physical and chemical properties.
Propiedades
Número CAS |
7287-13-0 |
|---|---|
Fórmula molecular |
C14H18 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
(1Z)-3-phenylcyclooctene |
InChI |
InChI=1S/C14H18/c1-2-5-9-13(10-6-3-1)14-11-7-4-8-12-14/h4-5,7-9,11-13H,1-3,6,10H2/b9-5- |
Clave InChI |
YEUZDWLVCVNEAO-UITAMQMPSA-N |
SMILES isomérico |
C1CC/C=C\C(CC1)C2=CC=CC=C2 |
SMILES canónico |
C1CCC=CC(CC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol](/img/structure/B11954314.png)


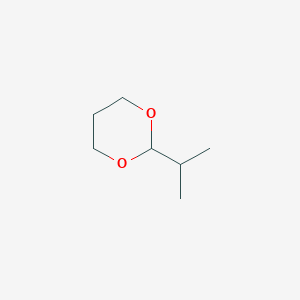
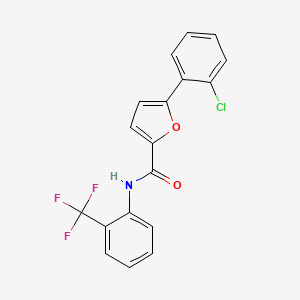
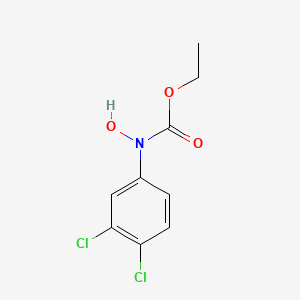

![[(4-Chlorophenyl)amino][(cyclohexylideneamino)oxy]methanone](/img/structure/B11954370.png)

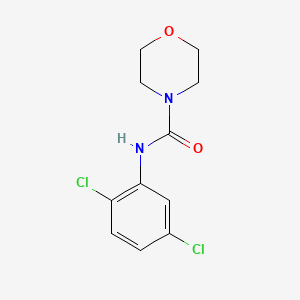
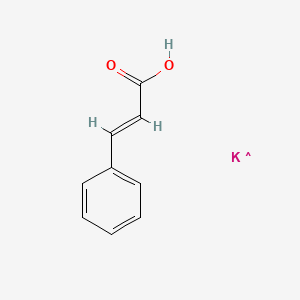

![Methyl 9-oxopentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylate](/img/structure/B11954399.png)
